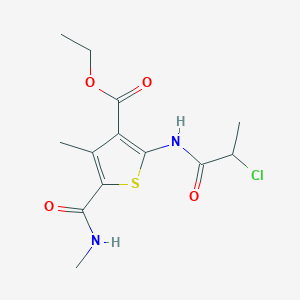

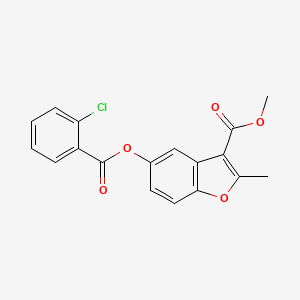

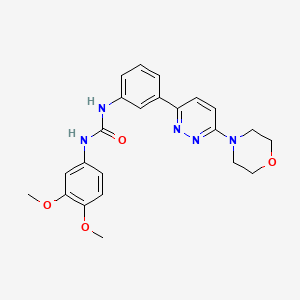

2-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a fluorinated benzamide derivative. Benzamide derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The presence of a fluorine atom in the benzamide structure can significantly affect the molecule's biological activity and metabolic stability.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives is a topic of interest in medicinal chemistry. While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insights into the synthesis of related fluorinated benzamide compounds. For instance, Paper 1 describes the synthesis of a fluorinated benzamide neuroleptic starting from a dimethoxyphenyl-propanol precursor, achieving an overall yield of 20-25% . This process involves a nucleophilic substitution reaction, which is a common strategy in the synthesis of fluorinated compounds. Similarly, Paper 2 reports the synthesis of benzamide derivatives with a fluorine atom on the phenyl ring, which is achieved through a series of reactions starting from a fluorinated aniline . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The introduction of heterocyclic moieties and fluorine atoms can lead to a variety of interactions that influence the molecule's binding affinity and selectivity towards biological targets. The papers provided do not directly analyze the molecular structure of the specific compound, but they do characterize similar structures using techniques such as NMR, FT-IR, and LC-MS . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Fluorinated benzamide compounds can participate in various chemical reactions, particularly those involving the amide group or the aromatic ring. The fluorine atom can influence the reactivity of the compound due to its electronegativity and ability to form hydrogen bonds. Paper 3 discusses the synthesis of fluorinated amino-heterocyclic compounds, which involves a series of reactions including aroylation, fluoroamination, and cyclocondensation . These reactions are relevant to the synthesis and modification of benzamide derivatives and could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamide derivatives are influenced by the presence of fluorine and other substituents on the benzene ring. Fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do suggest that fluorinated benzamides are of interest due to their potential as neuroleptics and antimicrobial agents, which implies certain solubility and stability characteristics .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Compounds containing a fluorine atom, similar in structure to 2-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, have been explored for their antimicrobial properties. Research indicates that the presence of fluorine can significantly enhance antimicrobial activity. For instance, certain fluorobenzamides showed notable activity against various bacterial and fungal strains, with some compounds demonstrating potency at very low concentrations (Desai, Rajpara, & Joshi, 2013). Similarly, compounds with a fluorine atom exhibited high activity against specific bacterial strains, with particular derivatives identified for their remarkable in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Antimycobacterial Activity

A study on fluorinated benzothiazolo imidazole compounds, which bear structural resemblance to 2-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, revealed promising antimycobacterial properties. The introduction of fluorine and other substituents in the compound led to derivatives with significant anti-microbial activity, indicating potential in combating mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antimicrobial and Antiproliferative Activities

Fluorine-containing compounds similar to 2-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide have been synthesized and evaluated for both antimicrobial and antiproliferative activities. Research highlights the ability of these compounds to inhibit the growth of microbial strains as well as their potential to act against cancer cells, suggesting a dual role in antimicrobial and anticancer therapies (Mishra & Chundawat, 2019).

Potential in Melatonin Receptor Studies

Studies involving derivatives of benzamides and thiophenes, structurally related to 2-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, have shown potential in interacting with melatonin receptors. Compounds in this category demonstrated selectivity and potency in binding to MT2 receptors, indicating possible applications in research related to sleep and circadian rhythm disorders (Mesangeau et al., 2011).

Propiedades

IUPAC Name |

2-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-5-2-1-4-12(13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDKNGNMAKKITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)

![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)